2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate
Description
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate (CAS 94-28-0) is a branched ester compound characterized by a polyethoxy backbone terminating in a hydroxyl group and a 2-ethylhexanoate moiety. Its molecular formula is C₁₈H₃₄O₆, with a molecular weight of 346.46 g/mol . The compound is primarily used in industrial applications, including lubricants, plasticizers, and coatings, due to its stability, low volatility, and compatibility with polymers . The hydroxyl group in its structure enhances solubility in polar solvents, distinguishing it from non-functionalized esters .
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5/c1-3-5-6-13(4-2)14(16)19-12-11-18-10-9-17-8-7-15/h13,15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMUHPNUJGYGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979701 | |
| Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63468-14-4 | |
| Record name | Hexanoic acid, 2-ethyl-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63468-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063468144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate typically involves the reaction of 2-ethylhexanoic acid with triethylene glycol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The process involves esterification, where the hydroxyl groups of triethylene glycol react with the carboxyl group of 2-ethylhexanoic acid to form the ester linkage.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: It is investigated for its potential use in pharmaceutical formulations due to its biocompatibility and low toxicity.
Industry: The compound is used in the production of polymers, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate involves its interaction with various molecular targets. The hydroxyl and ester groups in the compound can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The ethoxy groups provide flexibility and solubility, enhancing the compound’s ability to penetrate biological membranes and exert its effects.
Comparison with Similar Compounds
Table 1: Key Properties of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate and Analogues
Key Differences and Research Findings
Ethoxy Chain Length and Solubility
- The target compound’s two ethoxy groups balance hydrophilicity and lipophilicity, enabling compatibility with both polar and non-polar matrices. In contrast, PEG Bis(2-ethylhexanoate) n8 (with eight ethoxy units) exhibits higher hydrophilicity, making it suitable for aqueous formulations but less stable in hydrophobic systems .
- Triethylene glycol bis(2-ethylhexanoate) lacks a terminal hydroxyl group, reducing its solubility in water compared to the target compound .
Functional Groups and Reactivity
- The hydroxyl group in the target compound allows for further chemical modifications (e.g., crosslinking in polymer coatings), a feature absent in non-hydroxylated analogues like 2-ethoxyethyl acetate .
Industrial vs. Pharmaceutical Use
- While the target compound is restricted to industrial applications (e.g., lubricants), 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl stearate (CAS 106-07-0) is FDA-approved for pharmaceutical use as a solubilizer and transdermal enhancer, owing to its lower toxicity profile .
Biological Activity
Overview
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate, also known by its CAS number 63468-14-4, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Ethoxy groups : Contributing to its solubility and reactivity.
- 2-Ethylhexanoate moiety : Implicating potential interactions with lipid membranes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting it may serve as a potential agent in combating infections. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The ethoxy groups facilitate interaction with lipid bilayers, altering membrane integrity.
- Signal Transduction Modulation : The compound may influence pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
Bacterial Strain Concentration (µg/mL) Viability (%) Staphylococcus aureus 100 20 Escherichia coli 100 15 -
Anticancer Activity : In a comparative study against standard chemotherapeutics, the compound showed promising results in inhibiting the growth of MCF-7 (breast cancer) cells.
Treatment IC50 (µM) 2-[2-(2-Hydroxyethoxy)... 25 Doxorubicin 15
Toxicological Assessment
While the biological activities are promising, toxicity assessments are crucial for evaluating safety. Preliminary studies indicate low acute toxicity levels; however, further long-term studies are necessary to fully understand its safety profile.
Q & A
Q. What are the established synthetic routes for 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-ethylhexanoate, and what reaction conditions optimize yield?
The synthesis typically involves esterification of 2-ethylhexanoic acid with a polyether alcohol precursor under acidic catalysis. Key steps include:
- Step 1 : Preparation of the polyether intermediate (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) via Williamson ether synthesis, using ethylene oxide derivatives and alkali metal hydroxides.
- Step 2 : Esterification with 2-ethylhexanoyl chloride or acid-catalyzed direct ester exchange (e.g., using sulfuric acid or p-toluenesulfonic acid).
Optimal conditions include anhydrous environments, temperatures of 80–120°C, and stoichiometric excess of the acid chloride to drive the reaction to completion .
Q. How can researchers verify the purity and structural integrity of this compound?
Analytical methods include:
- GC-MS : To assess volatile impurities and confirm molecular weight (expected base peak at m/z 260–280 for the ester fragment).
- NMR Spectroscopy : H NMR should show characteristic signals for the polyether chain (δ 3.5–3.7 ppm, multiplet) and 2-ethylhexanoate methyl/methylene groups (δ 0.8–1.5 ppm).
- FT-IR : Peaks at ~1730 cm (ester C=O) and 1100 cm (ether C-O-C) confirm functional groups .
Q. What are the primary applications of this compound in biological research?
It is used as a:
- Solubilizing agent : Enhances the solubility of hydrophobic drugs in aqueous buffers.
- Biocompatible excipient : Stabilizes protein formulations by reducing aggregation via hydrogen bonding with ether/ester groups.
- Permeation enhancer : Improves transdermal drug delivery due to its amphiphilic structure .
Advanced Research Questions
Q. How does the compound’s polyether chain length influence its solvent properties in reaction media?
The ethylene oxide (EO) chain length modulates polarity and hydrophilicity:
- Short chains (n=2–3) : Improve miscibility with polar aprotic solvents (e.g., DMSO) but reduce drug-loading capacity.
- Long chains (n=4–6) : Enhance water solubility and stabilize emulsions but may increase viscosity, complicating mixing dynamics.
Controlled polymerization (e.g., using ring-opening of ethylene oxide) allows tuning for specific applications .
Q. What experimental strategies resolve contradictions in reported toxicity data?
Discrepancies in toxicity studies (e.g., LD variations) often arise from differences in:
- Purity : Residual catalysts (e.g., metal hydroxides) or unreacted monomers in commercial batches.
- Assay conditions : Use OECD-compliant in vitro assays (e.g., Ames test for mutagenicity) with HPLC-purified samples.
ECHA guidelines recommend repeat testing under GLP to validate findings .
Q. How can computational modeling predict the compound’s interaction with lipid bilayers for drug delivery?
Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) reveal:
- Insertion dynamics : The ester group anchors at the lipid-water interface, while the polyether chain extends into aqueous phases.
- Diffusion coefficients : Correlate with chain flexibility; longer EO chains reduce lateral mobility in membranes.
Validated against experimental data (e.g., FRAP assays), these models guide formulation design .
Methodological Challenges
Q. What protocols mitigate hydrolysis during long-term storage?
Hydrolysis of the ester group (to 2-ethylhexanoic acid and polyether alcohol) is minimized by:
- Storage : Under nitrogen at –20°C in amber glass vials.
- Stabilizers : Addition of radical scavengers (e.g., BHT at 0.01% w/w) or pH buffers (citrate, pH 5–6).
Monitor degradation via periodic H NMR or titration of free acid .
Q. How can researchers optimize its use in heterogeneous catalysis without leaching?
When used as a solvent in Pd-catalyzed cross-couplings:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
